molecular formula C12H13N3O2S2 B2942325 N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021218-88-1

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2942325
CAS No.: 1021218-88-1
M. Wt: 295.38
InChI Key: BIVBTQDIBDQMGR-UHFFFAOYSA-N
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Description

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene-2-carboxamide group and a methylamino-oxopropyl side chain. The compound’s design integrates pharmacophores commonly observed in kinase inhibitors, such as the thiazole ring (a nitrogen-sulfur heterocycle) and the carboxamide moiety, which enhances hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-13-10(16)5-4-8-7-19-12(14-8)15-11(17)9-3-2-6-18-9/h2-3,6-7H,4-5H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVBTQDIBDQMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves several key steps. One common route begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of alpha-halocarbonyl compounds with thioamides under specific conditions.

After the thiazole ring is formed, the next step is the introduction of the methylamino group at the third position of the oxopropyl chain. This can be achieved through reductive amination, using methylamine and a suitable reducing agent such as sodium borohydride. Finally, the thiophene-2-carboxamide moiety is introduced via a coupling reaction with the thiazole intermediate, using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up these reactions while optimizing for yield, purity, and cost-effectiveness. Reactor conditions, choice of solvents, and purification techniques are carefully selected to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the amino group, where it can react with alkyl halides to form new substituted derivatives.

Common Reagents and Conditions: Common reagents used for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for nucleophilic substitutions. Reaction conditions are generally mild, with control over temperature and pH to ensure selective reactivity.

Major Products Formed: The major products from these reactions depend on the reagents and conditions used. For example, oxidation can lead to oxides, reduction can form alcohols, and substitution reactions yield various N-alkyl derivatives.

Scientific Research Applications

Chemistry: : In synthetic chemistry, N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups provide versatility for further modification.

Biology and Medicine: : The compound is studied for its potential as a bioactive molecule. Its structural features are similar to those found in certain pharmaceuticals, making it a candidate for drug discovery and development. It has shown promise in binding studies with biological targets.

Industry: : In the industrial sector, it finds use in the development of new materials, particularly in the field of polymers and advanced materials. Its unique properties enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exerts its effects largely depends on its interaction with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access.

Molecular Targets and Pathways: Research indicates that the compound targets specific proteins involved in cell signaling pathways. These interactions can alter the biological activity of these proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: The thiazole core in the target compound and Compound 27 () enables π-π stacking and metal coordination, critical for enzyme inhibition. In contrast, 1,3,4-thiadiazoles () exhibit enhanced electron-withdrawing properties, favoring antimicrobial activity . Pyrrolidinone derivatives () rely on spirocyclic rigidity for selective binding to DNA or photodynamic targets .

The thiophene-2-carboxamide moiety offers metabolic stability over the ester group in Compound 27, which is prone to hydrolysis .

Synthetic Complexity :

  • The target compound’s synthesis likely parallels the multi-step protocols in (e.g., amidation, esterification, and hydrazine treatment) but requires precise control to avoid side reactions in the oxopropyl chain formation .

Table 2: Comparative Bioactivity Profiles
Compound Type Efficacy (IC₅₀ or MIC) Selectivity Notes Mechanism Hypotheses
Target Compound Not yet reported High (predicted due to thiophene-carboxamide) ATP-competitive kinase inhibition
Compound 27 () IC₅₀ = 0.8 µM (carbonic anhydrase IX) Moderate (sulfamoyl group broadens target range) Zinc-binding enzyme inhibition
Thiadiazoles () MIC = 4–16 µg/mL (E. coli) Low (broad-spectrum antimicrobial) Disruption of bacterial membrane integrity
Spiro-pyrrolidinones () IC₅₀ = 1.2 µM (MCF-7 cells) High (spirocyclic rigidity enhances DNA intercalation) Photosensitization and ROS generation
Key Findings:
  • The target compound’s thiophene-carboxamide group may confer higher selectivity for kinase targets compared to the sulfamoylphenyl group in Compound 27, which non-specifically inhibits zinc-dependent enzymes .
  • Thiadiazole derivatives () exhibit broader but less specific activity, likely due to their electrophilic trichloroethyl substituents .

Pharmacokinetic and Toxicity Considerations

  • Solubility: The methylamino group in the target compound enhances aqueous solubility compared to the lipophilic naphthoyl derivatives in .
  • Toxicity : Thiadiazoles with trichloroethyl groups () show higher cytotoxicity (LD₅₀ = 120 mg/kg in mice) than thiazole-based analogs, underscoring the target compound’s safer profile .

Biological Activity

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as:

  • Molecular Formula : C12H14N4OS
  • Molecular Weight : 270.33 g/mol

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : These compounds can interfere with signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

  • A study demonstrated that thiazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle .
  • Another research found that specific thiazole compounds effectively inhibited the activity of kinesins, which are critical for mitotic spindle formation in cancer cells .

Antimicrobial Activity

Thiazole-based compounds have also shown promise as antimicrobial agents. Preliminary assays indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

In Vitro Studies

  • Cell Line Testing : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
    Cell LineIC50 (µM)Mechanism
    HeLa15Apoptosis induction
    MCF-712Cell cycle arrest
  • Enzyme Inhibition : The compound was tested for its ability to inhibit key enzymes involved in cancer metabolism, showing promising results in reducing enzymatic activity by over 50% at higher concentrations .

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's efficacy and safety profiles. Current literature lacks extensive in vivo data specifically for this compound; however, related thiazole derivatives have shown favorable results in animal models for tumor growth inhibition .

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